METHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a benzoate precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines .
Scientific Research Applications
METHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoate: Similar structure but lacks the carbothioyl group.
Methyl 4-({[(2-phenyl-4-quinolinyl)carbonyl]carbamothioyl}amino)benzoate: Similar structure with slight variations in functional groups.
Uniqueness
METHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its specific combination of quinoline and benzoate moieties, along with the carbothioyl group.
Properties
Molecular Formula |
C25H19N3O3S |
---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
methyl 4-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C25H19N3O3S/c1-31-24(30)17-11-13-18(14-12-17)26-25(32)28-23(29)20-15-22(16-7-3-2-4-8-16)27-21-10-6-5-9-19(20)21/h2-15H,1H3,(H2,26,28,29,32) |
InChI Key |
VKXGPLFAXZZVQV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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